Product packaging for Seryl-prolyl-lysyl-lysine(Cat. No.:CAS No. 121106-80-7)

Seryl-prolyl-lysyl-lysine

Cat. No.: B038034
CAS No.: 121106-80-7
M. Wt: 458.6 g/mol
InChI Key: PAHHYDSPOXDASW-VGWMRTNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seryl-prolyl-lysyl-lysine is a synthetic tetrapeptide with the sequence Ser-Pro-Lys-Lys, derived from the structure of larger bioactive proteins. This peptide is of significant interest in biochemical and cell biology research due to its potential role in modulating cellular adhesion and migration processes. Its sequence contains a proline residue, which can influence peptide conformation, and a pair of C-terminal lysine residues, which are positively charged at physiological pH and may facilitate interactions with negatively charged cell surface components or extracellular matrix elements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38N6O6 B038034 Seryl-prolyl-lysyl-lysine CAS No. 121106-80-7

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N6O6/c21-9-3-1-6-14(17(28)25-15(20(31)32)7-2-4-10-22)24-18(29)16-8-5-11-26(16)19(30)13(23)12-27/h13-16,27H,1-12,21-23H2,(H,24,29)(H,25,28)(H,31,32)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHHYDSPOXDASW-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923680
Record name N~2~-(6-Amino-1-hydroxy-2-{[hydroxy(1-serylpyrrolidin-2-yl)methylidene]amino}hexylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121106-80-7
Record name Seryl-prolyl-lysyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121106807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(6-Amino-1-hydroxy-2-{[hydroxy(1-serylpyrrolidin-2-yl)methylidene]amino}hexylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Identification, Classification, and Structural Characterization of the Seryl Prolyl Lysyl Lysine Spkk Motif

Occurrence and Distribution of SPKK Motifs in Biological Macromolecules

The SPKK motif is not ubiquitously distributed but is found in specific proteins across a range of organisms, where it often appears in multiple repeats. biologists.com Its presence is particularly prominent in nuclear proteins responsible for DNA packaging.

The SPKK motif is a characteristic feature of certain histone variants, which are crucial for the structure of chromatin. It is frequently found in the flexible N-terminal and C-terminal tails of these proteins. researchgate.netpnas.org Specifically, repeats of the SPKK motif are present in the N-terminal tails of sperm-specific histones H1 and H2B in sea urchins and the C-terminal tails of a class of histone H2A variants in angiosperms. researchgate.netpnas.org The presence of these motifs in linker histone H1 subtypes, such as H1d, is associated with the condensation of DNA and chromatin. researchgate.netcore.ac.uk In contrast, some variants, like histone H1t, lack these motifs, which correlates with a reduced ability to condense DNA. researchgate.net

The distribution of SPKK-containing proteins shows significant species-specificity, particularly in the context of sperm chromatin organization. In many animals, sperm DNA is compacted by small, basic proteins called protamines. However, hydrozoan cnidarians and echinoid sea urchins lack protamines and have instead evolved a unique family of sperm-specific histone H2B variants (spH2Bs). biologists.comnih.govnih.govdntb.gov.ua These spH2Bs are distinguished by extended N-terminal tails that are rich in SPK(K/R) motifs. nih.govnih.govresearchgate.net

This evolutionary strategy has been observed in species such as the hydrozoans Hydractinia echinata and H. symbiolongicarpus, and the echinoid sea urchin Strongylocentrotus purpuratus. biologists.comnih.govbiologists.com The presence of these motifs in such distantly related groups suggests a possible convergent evolution, where similar molecular solutions to the problem of sperm chromatin compaction arose independently. nih.govbiorxiv.org In sea urchins, these motifs are crucial for packaging the sperm genome into a highly condensed state. biologists.combiologists.com In hydrozoans, while they also contribute to chromatin stability and gene silencing, they do so with more limited chromatin compaction. nih.govnih.gov

Table 1: Examples of Species with SPKK Motif-Containing Histones

PhylumClassSpeciesHistone VariantLocation of Motif
EchinodermataEchinoidea (Sea Urchins)Strongylocentrotus purpuratusspH2B, H1N-terminus
EchinodermataEchinoidea (Sea Urchins)Parechinus angulosusH1, H2BN-terminus
EchinodermataEchinoidea (Sea Urchins)Lytechinus pictusH1, H2BN-terminus
CnidariaHydrozoaHydractinia echinataspH2BN-terminus
CnidariaHydrozoaHydractinia symbiolongicarpusspH2BN-terminus
TracheophytaLiliopsida (Angiosperms)Oryza sativa (Rice)H2AC-terminus
TracheophytaLiliopsida (Angiosperms)Triticum aestivum (Wheat)H2AC-terminus

Sequence Analysis and Variants of the SPKK Motif

Sequence analysis reveals variations within the canonical SPKK motif, highlighting a degree of flexibility in the amino acid composition while maintaining its core function.

The most common variant of the SPKK motif is the SPK(K/R) sequence, where the final lysine (B10760008) (K) can be substituted with an arginine (R), another positively charged amino acid. biologists.comnih.gov This substitution maintains the basic character of the C-terminal end of the motif, which is important for its interaction with the negatively charged DNA backbone. Other identified variants include SPRK and SPAKK, demonstrating further sequence plasticity. nih.gov These motifs often occur in tandem repeats, with some sperm-specific histone H2B variants in Hydractinia containing five to seven such repeats in their N-terminal tails. biologists.comnih.gov

Comparative analysis of orthologous proteins from different species reveals the evolutionary dynamics of the SPKK motif. For example, within the hydrozoan Hydractinia, several sperm-specific H2B variants (H2B.3, H2B.4, H2B.5, and H2B.6) all possess multiple N-terminal SPKK motifs. nih.gov In contrast, a comparison between rat histone H1 subtypes shows that H1d contains three SPKK motifs, whereas the testis-specific H1t lacks them entirely, which is thought to account for their differing DNA condensation properties. researchgate.net Analysis across various sea urchin species like Parechinus angulosus, Strongylocentrotus purpuratus, and Lytechinus pictus, and angiosperms such as Oryza sativa and Arabidopsis thaliana, confirms the presence of SPKK motifs in their respective histone variants, underscoring its conserved role in these lineages. researchgate.net

Table 2: Variants of the SPKK Motif

Motif VariantDescriptionFound In
SPKK The canonical sequence.Histone H1, H2B, H2A variants
SPKR Lysine (K) at position 4 is replaced by Arginine (R).Hydractinia spH2B
SPRK Lysine (K) at position 3 is replaced by Arginine (R).Hydractinia spH2B
SPAKK Proline (P) at position 2 is replaced by Alanine (B10760859) (A).Hydractinia spH2B

Structural Elucidation of the SPKK Motif within its Macromolecular Context

The function of the SPKK motif is intrinsically linked to its three-dimensional structure and its interaction with DNA. Nuclear Magnetic Resonance (NMR) studies have shown that peptides containing SPKK repeats can adopt a specific conformation. nih.gov Each SP(R/K)K unit often forms a turn structure, which may exist as an intermediate between a classic β-turn and an Asx-turn. nih.govoup.com This structure is thought to facilitate the binding of the motif into the minor groove of the DNA helix, showing a preference for A/T-rich sequences. embopress.orgnih.govnih.gov

This interaction with DNA is not passive; the binding of the SPKK motif can induce structural changes in the DNA itself. It has been observed to weaken the hydrogen bonds between adenine-thymine base pairs and reduce base stacking, effectively loosening the DNA's double-helical structure. nih.gov This may increase the flexibility of DNA, making it easier to wrap around histone cores during the formation of nucleosomes and higher-order chromatin structures. nih.gov The biological activity of the SPKK motif is also subject to regulation. For instance, phosphorylation of the serine residue within the motif can inhibit its ability to bind to DNA, providing a molecular switch for modulating chromatin structure. biologists.comnih.gov

Integration and Conformation within N-Terminal Extensions of Histone H2B

The SPKK motif is a prominent feature in the extended N-terminal tails of specific histone H2B variants, particularly those found in sperm cells (sperm-specific histone H2Bs or spH2Bs). nih.govbiologists.com These motifs are often present in multiple repeats. nih.gov For instance, in hydrozoans and echinoid sea urchins, which lack protamines for sperm chromatin compaction, spH2Bs with N-terminal SPKK repeats play a crucial role. biologists.comnih.gov The integration of these motifs contributes significantly to the stabilization of sperm chromatin and the silencing of transcription, preparing the paternal genome for fertilization. nih.govbiologists.com

Studies on hydrozoans like Hydractinia echinata show that spH2Bs containing the SPKK motif increase chromatin stability and reduce the accessibility of DNA to enzymes. biologists.comnih.gov Similarly, in the purple sea urchin Strongylocentrotus purpuratus, the N-terminus of histone H2B.1 contains three SPKK motifs that are thought to interact with the minor groove of A/T-rich DNA sites. uniprot.org The interaction of these N-terminal tails with linker DNA can confer additional protection to the DNA wrapped around the histone octamer. pnas.org The function of these motifs is also subject to regulation; phosphorylation of the serine residue within the SPKK sequence can inhibit its binding to DNA. nih.govuniprot.org This reversible modification allows for dynamic control over chromatin structure, with dephosphorylation occurring during sperm maturation to enhance binding and rephosphorylation after fertilization to make chromatin accessible for transcription. uniprot.orgbiologists.com

Histone Variant TypeOrganism ExampleLocation of SPKK MotifsDocumented Function
Sperm-specific H2B (spH2B)Hydrozoans (Hydractinia sp.)Extended N-terminal tail (up to 7 repeats)Chromatin stabilization, transcriptional silencing, reduced DNA accessibility. nih.govbiologists.com
Sperm-specific H2B.1Sea Urchin (S. purpuratus)N-terminal tail (3 motifs)Interaction with minor groove of A/T-rich DNA, regulated by phosphorylation. uniprot.org
Linker Histone H1Sea UrchinN- and C-terminal tailsChromatin condensation. nih.govpnas.org
Histone H2AAngiospermsC-terminal tailsLinker DNA protection. pnas.org

Three-Dimensional Modeling and Prediction of SPKK Motif Interactions

The three-dimensional structure of the SPKK motif has been investigated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. nih.govoup.com These studies reveal that the motif does not adopt a simple random coil structure but instead has a propensity to form distinct turn structures. nih.govnih.gov

NMR analysis of synthetic peptides containing one or two repeats of the SPKK sequence (such as SPRKSPRK) in solution shows that each unit can adopt a conformation that is an intermediate between, or a dynamic exchange of, a β-turn and an Asx-turn. oup.comnih.gov The β-turn is a classic protein secondary structure, while the Asx-turn involves a hydrogen bond from the side chain of an Aspartate (Asp) or Asparagine (Asn) residue (or in this case, the analogous Serine). oup.comnih.gov This specific conformation is stabilized by hydrogen bonds, including a potential β-turn type bond between the carbonyl oxygen of the first residue (Ser) and the amide proton of the fourth residue (Lys), and an Asx-turn type bond between the serine side chain and the amide proton of the third residue (Lys). oup.comnih.gov Under certain conditions, two SPKK units can fold more tightly into a short 3(10) helix. nih.gov

Molecular models based on these structural insights predict how the SPKK motif interacts with DNA. The proposed turn structure positions the peptide backbone and the basic side chains of the lysine residues to fit snugly into the minor groove of the DNA double helix. nih.govpnas.org This interaction is thought to be stabilized by hydrogen bonds between the amide groups of the peptide backbone (specifically from Ser residues) and the acceptor atoms within the DNA minor groove, mimicking the "spine of hydration" found in A/T-rich regions. nih.gov The repeated, positively charged lysine residues further stabilize the interaction through electrostatic attraction with the negatively charged phosphate (B84403) backbone of the DNA. pnas.org This model explains the motif's observed preference for A/T-rich DNA sites and its role in altering DNA conformation upon binding. nih.govnih.gov

Structural FeatureMethod of DeterminationDescriptionPredicted Interaction
Secondary StructureNMR Spectroscopy, Circular DichroismAdopts a turn structure, intermediate between a β-turn and an Asx-turn; can also form a short 3(10) helix. oup.comnih.govThe turn conformation facilitates insertion into the DNA minor groove. nih.gov
Hydrogen BondingNMR (NOE connectivities), Molecular Modelingβ-turn type: between CO of residue (i) and NH of residue (i+3). Asx-turn type: between Ser side chain and NH of residue (i+2). oup.comnih.govAmide groups on the peptide backbone form hydrogen bonds with acceptor atoms on the floor of the minor groove. nih.gov
DNA Binding SiteFootprinting, Competition AssaysBinds to the minor groove of DNA, with a preference for A/T-rich sequences. nih.govembopress.orgThe motif recognizes and binds to sequence-dependent structural features of A/T-rich DNA. nih.gov
Effect on DNAUV Resonance Raman SpectroscopyWeakens A-T base-pair hydrogen bonding and reduces base stacking. nih.govIncreases DNA flexibility, potentially aiding in the wrapping of DNA around the histone core. nih.gov

Biosynthesis, Processing, and Post Translational Dynamics of Spkk Motif Containing Proteins

Biosynthetic Pathways of SPKK Motif Integration into Proteins

The integration of the Seryl-prolyl-lysyl-lysine (SPKK) motif into proteins is a genetically determined process, occurring during mRNA translation. The specific codons for serine, proline, and lysine (B10760008) are arranged in the necessary sequence within the gene's coding region, leading to the incorporation of the SPKK tetrapeptide into the growing polypeptide chain.

This motif is particularly prominent in the N- and C-terminal domains of certain histone proteins, such as histone H1 and sperm-specific histone H2B variants. biologists.comtdx.catembopress.org For instance, in some species, the N-terminal tail of sperm-specific H2B can contain multiple repeats of the SP(K/R)(K/R) sequence. biologists.com The presence of these repeats is crucial for the proper condensation of chromatin, as the SPKK motif has a high affinity for the minor groove of A/T-rich DNA sequences. biologists.comembopress.orgresearchgate.net

The biosynthesis of these specialized histones is a key part of processes like spermatogenesis, where canonical histones are replaced by sperm nuclear basic proteins (SNBPs) to achieve a high degree of chromatin compaction and stability in the mature sperm. biologists.comnih.gov In hydrozoan cnidarians and echinoid sea urchins, which lack protamines, sperm-specific histone H2Bs rich in SPKK motifs fulfill this role. biologists.comnih.gov The histone variant H2A.W in plants also contains an SPKK motif in its C-terminal tail, which is thought to contribute to heterochromatin organization by binding to A/T-rich linker DNA. biorxiv.org

The genetic basis for the inclusion of the SPKK motif underscores its fundamental role in the predetermined functions of these proteins, particularly in DNA binding and chromatin architecture.

Post-Translational Modifications Affecting the SPKK Motif

The functional dynamics of proteins containing the SPKK motif are intricately regulated by a variety of post-translational modifications (PTMs). These modifications can alter the charge, conformation, and interaction potential of the motif, thereby modulating the protein's activity. The primary amino acids within the SPKK sequence—serine, proline, and lysine—are all susceptible to modification.

The constituent amino acids of the SPKK motif present several possibilities for post-translational modifications, each with distinct functional consequences.

Phosphorylation: The serine residue at the N-terminus of the motif is a well-documented site for phosphorylation. biologists.com The addition of a negatively charged phosphate (B84403) group can neutralize the positive charge of the nearby lysine residues, thereby inhibiting the motif's ability to bind to the negatively charged DNA backbone. biologists.com This reversible modification is a critical switch for regulating chromatin condensation and accessibility. biologists.comresearchgate.net For example, in sea urchins, the dephosphorylation of SPKK motifs in sperm-specific histones is linked to the final stages of chromatin condensation, while their phosphorylation after fertilization makes the chromatin accessible for transcription. biologists.comresearchgate.netalmerja.com

Acetylation: The two lysine residues are potential targets for acetylation. Lysine acetylation involves the addition of an acetyl group to the ε-amino group, which neutralizes its positive charge. nih.govharvard.edunews-medical.net This modification is known to play a significant role in chromatin relaxation by weakening the electrostatic interactions between histones and DNA. almerja.com While direct evidence for the acetylation of the lysine residues specifically within the SPKK motif is not extensively detailed in the provided results, the general principles of histone acetylation suggest that if these lysines are accessible, they could be acetylated. almerja.comcdnsciencepub.combioscientifica.com Acetylation can also create binding sites for other proteins containing domains that recognize acetylated lysine. nih.gov

Methylation: The lysine residues within the SPKK motif can also undergo methylation. Unlike acetylation and phosphorylation, lysine methylation does not alter the positive charge of the residue but can create mono-, di-, or trimethylated forms. wikipedia.orgwikipedia.orgnih.gov These different methylation states can serve as docking sites for various effector proteins, thereby recruiting specific protein complexes to the chromatin. For instance, methylation of lysine residues in histone tails is a key component of the "histone code," dictating whether a region of chromatin will be transcriptionally active or silent. wikipedia.orgwikipedia.org The methylation of a lysine residue near a similar motif in histone H1.4 has been shown to recruit heterochromatin protein-1 (HP1), leading to the formation of heterochromatin. researchgate.net

The interplay between these modifications, often referred to as PTM crosstalk, adds another layer of regulatory complexity. For example, phosphorylation of a nearby residue can inhibit the binding of a protein that recognizes a methylated lysine. researchgate.net

The post-translational modifications of the SPKK motif are catalyzed by specific enzymes that recognize the target sequence.

Kinases: The phosphorylation of the serine residue in the SPKK motif is carried out by protein kinases. nih.govfrontiersin.orgnih.govyoutube.com Studies have implicated cyclin-dependent kinase 2 (CDK2) in the phosphorylation of SPKK motifs. tdx.cat Aurora B kinase has also been identified as a kinase that phosphorylates histone H1.4 at a serine residue within a context that includes lysine, suggesting its potential involvement in modifying similar motifs. researchgate.net The general consensus sequence for some protein kinase C substrates includes multiple basic residues followed by an alanine (B10760859) and then a serine, which shares some characteristics with the SPKK motif. nih.gov

Methyltransferases: The methylation of the lysine residues would be catalyzed by histone methyltransferases (HMTs) or other protein lysine methyltransferases (PKMTs). wikipedia.orgwikipedia.orgnih.gov While specific enzymes that target the SPKK lysines are not definitively identified in the search results, the enzyme N-terminal Xaa-Pro-Lys N-methyltransferase 1 (NTMT1) is known to methylate the N-terminal nitrogen of a protein with a seryl-prolyl-lysyl sequence, indicating its potential to act on SPKK-containing proteins. uniprot.org The broader family of SET domain-containing proteins is responsible for most lysine methylation in histones. wikipedia.org

Acetyltransferases: Lysine acetylation is catalyzed by lysine acetyltransferases (KATs), formerly known as histone acetyltransferases (HATs). frontiersin.org While specific KATs that target the SPKK motif are not explicitly mentioned, members of the GNAT (Gcn5-related N-acetyltransferase) family are known to acetylate lysine residues in histones and other proteins. frontiersin.org

The reverse reactions are catalyzed by phosphatases, demethylases, and deacetylases, ensuring the dynamic and reversible nature of these modifications. The specific enzymes involved in modifying the SPKK motif are likely to be regulated by cellular signaling pathways, allowing for precise control of the function of SPKK-containing proteins in response to various stimuli.

Compound and Protein Name Directory

NameType
This compoundTetrapeptide
SerineAmino Acid
ProlineAmino Acid
LysineAmino Acid
Histone H1Protein
Histone H1.4Protein
Histone H2BProtein
Histone H2A.WProtein
Sperm nuclear basic proteins (SNBPs)Protein Class
ProtaminesProtein
Heterochromatin protein-1 (HP1)Protein
Cyclin-dependent kinase 2 (CDK2)Enzyme (Kinase)
Aurora B kinaseEnzyme (Kinase)
Protein kinase CEnzyme (Kinase)
N-terminal Xaa-Pro-Lys N-methyltransferase 1 (NTMT1)Enzyme (Methyltransferase)
Histone methyltransferases (HMTs)Enzyme Class
Protein lysine methyltransferases (PKMTs)Enzyme Class
Lysine acetyltransferases (KATs)Enzyme Class
GNAT familyEnzyme Family

Biological Roles and Functional Implications of the Seryl Prolyl Lysyl Lysine Spkk Motif

Role in Chromatin Architecture and Dynamics

The SPKK motif is a key player in shaping the structure of chromatin, influencing its compaction, stability, and accessibility to various enzymes.

Contribution to Chromatin Compaction and Stabilization

The SPKK motif, particularly when present in multiple tandem repeats within histone tails, contributes to the condensation and stabilization of chromatin. core.ac.uknih.gov This motif is found in the N-terminal tails of sperm-specific histones H1 and H2B in sea urchins and the C-terminal tails of some angiosperm histone H2As. researchgate.net For instance, a 16-mer peptide containing two SPKK motifs has been shown to condense DNA and chromatin. essex.ac.uk This condensation is not merely a result of the basic nature of the lysine (B10760008) residues but is specific to the SPKK sequence, as replacing proline with alanine (B10760859) in a synthetic peptide abolishes its DNA condensing ability. acs.org

In the hydrozoan Hydractinia echinata, sperm-specific histone H2B (spH2B) variants containing N-terminal SPKK motifs increase chromatin stability compared to chromatin with canonical H2B.1. biologists.com However, this stabilization occurs with only limited chromatin compaction, suggesting a specialized role for SPKK in certain contexts. biologists.comnih.govnih.gov In contrast, in sea urchins, SPKK motif-containing histones are associated with uniformly condensed chromatin, equivalent to that of metaphase chromosomes. nih.gov

The mechanism of condensation involves the binding of the SPKK motif to the minor groove of DNA, preferentially at A/T-rich sequences. nih.gov This interaction is thought to facilitate the close packing of DNA. acs.org

Influence on Chromatin Accessibility (e.g., to Transposase Tn5 Integration, Endonucleases)

The presence of SPKK motifs in histones can significantly reduce the accessibility of chromatin to various enzymes. In Hydractinia, sperm chromatin containing spH2B variants with SPKK motifs shows reduced accessibility to transposase Tn5 integration and endonucleases in vitro. nih.govnih.gov This is consistent with observations that DNA in mature sperm containing these specialized histones is largely inaccessible to Tn5 transposase. nih.gov

Similarly, in sea urchins, chromatin packaged with SPKK-containing spH2Bs and H1 is inaccessible to nucleases. nih.gov This inaccessibility is a key feature of the condensed and stabilized chromatin state. The reduced accessibility is not absolute and can be modulated. For instance, phosphorylation of the serine residue within the SPKK motif can inhibit its DNA-binding activity, leading to increased chromatin accessibility. nih.gov

Table 1: Effect of SPKK-containing spH2B variants on Chromatin Properties in Hydractinia

FeatureSomatic Chromatin (with H2B.1)Sperm Chromatin (with spH2B)
Stability LowerHigher biologists.comnih.gov
Compaction StandardLimited biologists.comnih.govnih.gov
Accessibility to Tn5 Transposase HighReduced nih.govnih.gov
Accessibility to Endonucleases HighReduced nih.govnih.gov

Regulation of Genetic Processes

The SPKK motif has a profound impact on gene expression, primarily through its role in transcriptional silencing.

Impact on Global Transcription: Downregulation of Global Transcription in Ectopic Expression Systems

Ectopic expression of sperm-specific H2B (spH2B) variants containing SPKK motifs has been shown to cause a downregulation of global transcription. biologists.comnih.gov In experiments with Hydractinia embryos, the injection of mRNA encoding for spH2Bs led to a block in transcription. nih.gov When spH2B was expressed in the context of a knockdown of the canonical histone H2B.1, it resulted in a global downregulation of transcription and cell cycle arrest without altering nuclear density. biologists.comnih.govnih.govbiorxiv.orgdntb.gov.uadntb.gov.ua This indicates that the incorporation of SPKK-containing histones into chromatin is sufficient to induce a widespread silencing of gene expression.

Association with Transcriptional Silencing in Specific Cell Types (e.g., Sperm)

The SPKK motif is strongly associated with transcriptional silencing in specialized cells like sperm. biologists.comnih.govnih.gov In many animal species, the process of spermatogenesis involves the replacement of canonical histones with sperm nuclear basic proteins (SNBPs) to achieve a high degree of chromatin condensation and transcriptional quiescence in mature sperm. biologists.com In hydrozoans and sea urchins, which lack protamines (a type of SNBP), this function is fulfilled by sperm-specific histones containing SPKK motifs. biologists.comnih.gov

The binding of these SPKK-rich histones to linker DNA is thought to create a network that results in the silencing of both replication and transcription in sperm. nih.gov This silenced state is crucial for maintaining the genetic integrity of the paternal genome until fertilization. Upon fertilization, the chromatin is rapidly made accessible for transcription, a process that can be regulated by the phosphorylation of the SPKK motifs. nih.gov

Cellular and Physiological Consequences

The roles of the SPKK motif in chromatin architecture and gene regulation have significant consequences at the cellular and physiological levels. The transcriptional silencing induced by SPKK-containing histones is essential for the proper development and function of sperm cells. nih.gov The resulting highly condensed and stable state of sperm chromatin protects the paternal genetic material.

Furthermore, the specific level of chromatin compaction mediated by SPKK motifs may have adaptive significance. For instance, the limited compaction observed in hydrozoan sperm, despite the presence of SPKK-containing histones, has been suggested to contribute to sperm buoyancy, which could be an adaptation for their reproductive strategy of broadcast spawning. biologists.comnih.govnih.gov

In plants, H2A variants containing a C-terminal SPKK motif have also been identified. oup.com While their precise functions are still being elucidated, the conservation of this motif across kingdoms suggests fundamental roles in chromatin biology. For example, the plant-specific H2A.W variant, which contains an SPKK motif, is associated with heterochromatin, a condensed and transcriptionally repressed form of chromatin. oup.com

Sperm-Specific Functions and Their Biological Relevance

In many animal species, the packaging of the paternal genome in sperm involves replacing standard histones with protamines to achieve a high degree of chromatin condensation. nih.govbiologists.com However, some organisms, such as hydrozoan cnidarians and echinoid sea urchins, lack protamines. nih.govnih.gov In these species, a distinctive family of sperm-specific histone H2B variants (spH2Bs) has evolved, characterized by extended N-terminal tails rich in SPKK or related SPK(K/R) motifs. nih.govnih.gov

The primary function of these SPKK motifs is to interact with DNA, binding with high affinity to the minor groove, particularly in A/T-rich sequences. nih.gov This binding is crucial for the stabilization of sperm chromatin, rendering it more stable than somatic chromatin and less accessible to enzymes like endonucleases. nih.govnih.gov This stabilization protects the genetic integrity of the paternal genome.

In sea urchins, the dephosphorylation of SPKK motifs at the final stage of sperm differentiation contributes to the formation of unusually dense and uniformly condensed chromatin. nih.gov This process results in a DNA concentration comparable to that of mitotic chromosomes. biologists.com Following fertilization, these sites are rapidly rephosphorylated, which is believed to facilitate the decondensation of the paternal chromatin, making it accessible for transcription. nih.govnih.gov In hydrozoans like Hydractinia echinata, the SPKK-containing spH2Bs also stabilize chromatin and silence transcription, but they do so with only limited chromatin compaction, resulting in nuclear dimensions that are only moderately reduced compared to somatic cells. nih.govbiologists.comnih.gov

Potential Contribution to Sperm Buoyancy as a Reproductive Adaptation

The degree of chromatin compaction driven by sperm-specific proteins has significant implications for the physical properties of the sperm cell, which can be linked to reproductive strategy. biologists.com In sea urchins, the highly compacted chromatin packaged by SPKK-containing histones results in sperm that are negatively buoyant, meaning they sink. nih.gov This is well-suited to their reproductive strategy, as fertilization often occurs on the sea floor. nih.gov

Molecular Mechanisms of Action of the Seryl Prolyl Lysyl Lysine Spkk Motif

Interaction with Nucleic Acids

The SPKK motif is well-characterized for its ability to bind directly to DNA, influencing the structure and accessibility of chromatin.

Direct or Indirect DNA Binding Characteristics within the Chromatin Environment

The SPKK motif directly interacts with the minor groove of the DNA double helix. embopress.orgnih.gov This binding is a key feature of its function within the chromatin environment, where it is often found in the terminal regions of histone proteins. embopress.orgnih.gov For instance, the N-termini of histone H1 and sea urchin sperm-specific H2B, as well as the C-termini of some plant H2A histones, contain repeats of the SPKK motif. embopress.orgnih.govresearchgate.netuniprot.orguniprot.org These histone tails extend from the nucleosome core and interact with the linker DNA that connects adjacent nucleosomes. embopress.orgresearchgate.net The binding of SPKK motifs to linker DNA is thought to be essential for the correct condensation of chromatin. embopress.orgnih.gov

Studies using synthetic peptides containing the SPKK motif have confirmed its direct binding to DNA. embopress.orgnih.gov For example, a synthetic peptide with six repeats of the SPKK motif (S6 peptide) was shown to compete with the DNA-binding dye Hoechst 33258, which is known to bind in the minor groove. nih.govnih.gov This competitive inhibition demonstrates that the SPKK motif occupies the same binding site on the DNA. nih.gov The interaction is primarily non-covalent, likely involving hydrogen bonds between the peptide and the DNA bases. nih.gov

Specificity of Interaction with DNA Sequences (if any)

The SPKK motif exhibits a preference for binding to A/T-rich sequences within the DNA minor groove. embopress.orgnih.govbiologists.com This specificity is not absolute, but there is a clear predilection for regions with a high concentration of adenine (B156593) and thymine (B56734) bases. embopress.orgnih.govnih.gov Hydroxyl radical footprinting experiments have shown that synthetic peptides containing the SPKK motif protect A/T-rich sites from cleavage, indicating direct binding at these locations. embopress.orgnih.gov

While the motif itself favors A/T-rich DNA, the context in which it is presented can influence its binding specificity. For instance, when the SPKK octapeptide is linked to an anilino-acridine intercalating chromophore, its binding becomes more restricted to alternating A/T sequences near GC-rich regions, and it shows a reduced affinity for homopolymeric A/T tracts. nih.gov This suggests that the surrounding molecular environment can fine-tune the inherent binding preference of the SPKK motif.

Protein-Protein Interactions Involving the SPKK Motif

Beyond its interaction with DNA, the SPKK motif is also involved in crucial protein-protein interactions that contribute to chromatin structure and function.

Association with Histone Proteins (e.g., H2B Variants)

The SPKK motif is a prominent feature of certain histone variants, particularly sperm-specific histone H2B (spH2B). biologists.combiologists.comnih.gov In hydrozoan cnidarians and echinoid sea urchins, which lack protamines, spH2B variants with extended N-terminal tails containing multiple SPKK repeats play a vital role in sperm chromatin packaging. biologists.combiologists.comnih.gov These spH2B variants replace canonical H2B histones during spermatogenesis. biologists.combiologists.com

The presence of SPKK motifs in the N-terminal tails of H2B positions them to interact with linker DNA as it exits the nucleosome core. researchgate.net This interaction contributes to the stabilization of chromatin with a degree of compaction. biologists.comnih.gov In some organisms, these SPKK-containing spH2B variants are associated with a more limited chromatin compaction compared to protamine-packaged sperm, which may be an adaptation related to sperm buoyancy. biologists.comnih.gov The Drosophila nuclear lamina protein YA has also been shown to bind to histone H2B, and this interaction is crucial for proper chromosome condensation. molbiolcell.org

Interaction with Sperm Nuclear Basic Proteins (SNBPs) and Other Chromatin-Associated Factors

Sperm Nuclear Basic Proteins (SNBPs) are a diverse group of proteins responsible for the high degree of chromatin condensation in sperm. biologists.comresearchgate.netnih.gov In many animals, SNBPs like protamines replace histones during spermiogenesis. biologists.comresearchgate.netnih.gov However, in taxa such as hydrozoans and sea urchins, histone variants containing SPKK motifs function as the primary SNBPs. biologists.combiologists.comresearchgate.net

These SPKK-containing histones, such as spH2B, are classified as a specific type of SNBP. biologists.comresearchgate.net Their interaction with DNA and their role in chromatin packaging are fundamental to producing mature sperm with stable and condensed chromatin. biologists.comnih.gov The evolution of these SPKK-containing H2B variants highlights a distinct strategy for sperm chromatin organization in the absence of protamines. biologists.comresearchgate.net

Modulatory Effects on Enzyme Activity or Cellular Signaling Pathways (if identified)

The functional activity of the SPKK motif can be modulated by post-translational modifications, particularly phosphorylation.

Phosphorylation of the serine residue within the SPKK motif has been shown to inhibit its DNA-binding activity. biologists.combiologists.comnih.gov This regulatory mechanism is critical during fertilization. In sea urchins, the SPKK motifs in sperm histones are dephosphorylated during spermatid maturation, allowing for tight chromatin condensation in the mature sperm. uniprot.orguniprot.orgnih.gov Following fertilization, these motifs are rephosphorylated, which leads to chromatin decondensation and makes the paternal DNA accessible for transcription. biologists.comnih.gov This phosphorylation-dephosphorylation cycle represents a key signaling event that controls the transition from a highly condensed, transcriptionally silent state to a decondensed, active state.

Furthermore, ectopic expression of spH2B containing SPKK motifs in embryos has been shown to cause a downregulation of global transcription and cell cycle arrest, indicating a direct impact on cellular signaling pathways that control cell proliferation. biologists.combiologists.comnih.gov Additionally, a specific protease, named SPKK protease, has been identified in sea urchins that recognizes and cleaves the SPKK motif in histones, suggesting another layer of regulatory control over the function of these motifs. oup.com

Compound Names Mentioned

Compound Name
Seryl-prolyl-lysyl-lysine (SPKK)
Hoechst 33258
Anilino-acridine
Protamine
Leupeptin

Research Findings on SPKK Motif Interactions

Interaction PartnerType of InteractionKey FindingsReferences
DNA Direct binding to minor groovePrefers A/T-rich sequences; crucial for chromatin condensation. embopress.orgnih.govnih.gov
Histone H1 Component of N- and C-terminiBinds to linker DNA between nucleosomes. embopress.orgnih.govresearchgate.net
Histone H2A (plant) Component of C-terminusConserved feature in some angiosperm H2As. researchgate.netoup.com
Histone H2B (sperm-specific) Component of N-terminal tailReplaces canonical H2B in some species to package sperm chromatin. biologists.combiologists.comnih.gov
Sperm Nuclear Basic Proteins (SNBPs) Functional classificationSPKK-containing histones act as a type of SNBP in some taxa. biologists.comresearchgate.net
SPKK Protease Enzyme-substrateA specific protease cleaves the SPKK motif in histones. oup.com
Phosphatases/Kinases Post-translational modificationPhosphorylation of serine inhibits DNA binding and regulates chromatin decondensation. biologists.combiologists.comnih.gov

Cellular and Subcellular Localization Studies of Spkk Motif Containing Proteins

Nuclear Localization and Specific Association with Chromatin

Proteins containing the Seryl-prolyl-lysyl-lysine (SPKK) motif are predominantly localized within the cell nucleus, where they exhibit a strong affinity for chromatin. This specific association is fundamental to their roles in packaging and regulating the genetic material.

The SPKK motif functions as a minor groove DNA-binding unit, showing a preference for A/T-rich sequences. nih.gov This interaction is critical for the proper condensation of chromatin. Found in the termini of histone H1 and certain sperm-specific histones like H2B, the SPKK motif plays a direct role in stabilizing chromatin structure. For instance, repeats of the SPKK motif are essential for the correct folding of the 30-nm chromatin fiber, a key level of DNA compaction in eukaryotes.

Research has shown that synthetic peptides containing SPKK repeats can mimic the DNA and chromatin condensing properties of histone H1d, highlighting the motif's intrinsic ability to compact DNA. This property is attributed to the specific structural conformation that the SPKK sequence adopts, allowing it to fit into the minor groove of the DNA double helix.

Furthermore, the interaction between SPKK motifs and DNA is not merely structural but also plays a role in transcriptional regulation. By binding to chromatin, SPKK-containing proteins can influence the accessibility of DNA to the transcriptional machinery, often leading to transcriptional silencing. This is particularly evident in the context of sperm chromatin, where a high degree of condensation is required.

Developmental Stage and Tissue Specificity (e.g., Spermatogenesis)

The expression and localization of SPKK motif-containing proteins can be highly specific to certain developmental stages and tissues, with spermatogenesis being a prominent example. During this process, the chromatin of developing sperm cells undergoes extensive remodeling and compaction, a process where SPKK-containing proteins play a pivotal role.

In many animal species, canonical histones are replaced by sperm nuclear basic proteins (SNBPs) to achieve the high degree of chromatin condensation necessary for mature sperm. In some organisms, such as sea urchins and hydrozoan cnidarians, a specific family of sperm-specific histone H2Bs (spH2Bs) rich in SPKK motifs fulfills this function. uniprot.org These spH2Bs have extended N-terminal tails containing multiple SPKK repeats.

The presence of these SPKK-rich histones leads to highly stabilized and transcriptionally silent sperm chromatin. uniprot.org For example, in sea urchins, dephosphorylated spH2Bs and histone H1 containing SPKK motifs package the chromatin into a uniformly condensed state. uniprot.org This dense packaging is crucial for protecting the paternal genome.

The testis-specific expression of these proteins underscores their specialized function in male germ cell development. For instance, histone H1t, a testis-specific variant, is involved in creating a more open chromatin structure in pachytene spermatocytes, a stage where genetic recombination occurs. Interestingly, some testis-specific H1 histones lack the SPKK motifs associated with strong DNA condensation, suggesting a functional diversification of these proteins during different phases of spermatogenesis.

Protein Family Organism/Tissue Function Related to SPKK Motif
Sperm-specific histone H2B (spH2B)Sea Urchin, Hydrozoan CnidariansChromatin compaction and stabilization in sperm
Histone H1dRatDNA and chromatin condensation
Histone H1tRat (Pachytene Spermatocytes)Contributes to a more open chromatin structure

Dynamic Localization during Cellular Processes

The subcellular localization of proteins containing the SPKK motif is not static but can be dynamically regulated during various cellular processes, including the cell cycle and in response to cellular stress. This dynamic behavior is often controlled by post-translational modifications, particularly phosphorylation.

Phosphorylation of the serine residue within the SPKK motif is a key regulatory mechanism that can inhibit its DNA-binding activity. uniprot.org This reversible modification acts as a molecular switch, modulating the association of the protein with chromatin. For example, in sea urchins, the SPKK motifs in sperm-specific histones are dephosphorylated during the maturation of spermatids, leading to tight chromatin condensation. uniprot.org Following fertilization, these motifs are rapidly rephosphorylated, which is thought to make the paternal chromatin accessible for transcription. uniprot.org

During the cell cycle, the phosphorylation of histone H1, which contains SPKK motifs, is tightly regulated. Levels of H1 phosphorylation are generally low during the G1 phase, increase during the S phase, and reach their maximum during mitosis. uab.cat This cell cycle-dependent phosphorylation is carried out by cyclin-dependent kinases (CDKs) and is thought to influence chromatin structure and accessibility during DNA replication and chromosome segregation. uab.catasm.org Specifically, interphase phosphorylation of histone H1 has been linked to active transcription by both RNA polymerase I and II. rupress.org

Cellular stress can also induce changes in the localization of proteins. While direct evidence for stress-induced translocation of SPKK-containing proteins is still emerging, the general principle of stress-induced changes in protein localization is well-established. For instance, DNA damage can trigger the translocation of certain RNA-binding proteins into stress granules. nih.govfrontiersin.org Given that SPKK motifs are involved in DNA binding and chromatin function, it is plausible that the localization of SPKK-containing proteins could be altered in response to genotoxic stress to participate in DNA repair or damage signaling pathways.

The dynamic localization of these proteins, controlled by mechanisms like phosphorylation, allows cells to rapidly and reversibly alter chromatin structure and gene expression in response to developmental cues and environmental changes.

Cellular Process Regulatory Mechanism Effect on SPKK-Containing Protein
Fertilization (Sea Urchin)Re-phosphorylation of serine in SPKK motifDecreased DNA binding, increased chromatin accessibility
Cell Cycle (Mitosis)Hyper-phosphorylation of serine/threonine in (S/T)PXX motifsAltered chromatin condensation
Gene TranscriptionSite-specific interphase phosphorylationFacilitates transcription
Cellular Stress (potential)Post-translational modificationsPotential relocalization to sites of DNA damage

Advanced Research Methodologies and Experimental Models for Spkk Motif Studies

In Vitro Approaches for Chromatin Dynamics

In vitro systems provide a controlled environment to dissect the specific effects of the SPKK motif on the fundamental properties of chromatin.

Biochemical Assays for Chromatin Stability

Biochemical assays are fundamental in quantifying the stability that SPKK motifs confer to chromatin. One key method is the thermal stability assay. In these experiments, mononucleosomes are assembled using recombinant histones, some containing the SPKK motif (like sperm-specific H2B variants) and others with canonical histones (e.g., H2B.1). The stability of these nucleosomes is then measured as a function of temperature. For instance, studies on the hydrozoan Hydractinia have shown that nucleosomes incorporating SPKK-containing H2B variants, such as H2B.3 and H2B.6, exhibit greater thermal stability compared to those with the canonical H2B.1. nih.gov While DNA is fully released from all mononucleosomes at high temperatures (around 88-90°C), the dissociation of H2A-H2B dimers occurs at a higher temperature in SPKK-containing nucleosomes (around 78°C) compared to canonical nucleosomes (around 70°C). nih.gov This indicates that the SPKK motif contributes to a more stable nucleosome structure.

Another approach involves centrifugation-based precipitation assays to assess the stability of nucleosomal arrays at varying concentrations. This method helps determine if the presence of SPKK motifs prevents the loss of histones from the DNA template upon dilution, suggesting a role in maintaining chromatin integrity. cnjournals.com

Table 1: Thermal Stability of Canonical vs. SPKK-Containing Nucleosomes

Nucleosome ComponentMaximum H2A-H2B Dimer Dissociation TemperatureReference
Canonical H2B.1~70°C nih.gov
spH2B (H2B.3 or H2B.6)~78°C nih.gov
Description: This table illustrates the increased thermal stability of nucleosomes containing sperm-specific histone H2B (spH2B) variants with the SPKK motif compared to canonical H2B.1 nucleosomes, as determined by thermal stability assays.

Enzymatic Accessibility Assays (e.g., Endonuclease Sensitivity)

The accessibility of DNA within chromatin is critical for processes like transcription and replication. Enzymatic accessibility assays are employed to probe how the SPKK motif affects the susceptibility of chromatin to enzymatic digestion. Micrococcal nuclease (MNase) digestion is a widely used technique in this context. MNase preferentially cleaves the linker DNA between nucleosomes. Studies have demonstrated that chromatin from Hydractinia sperm, which contains SPKK-rich histones, shows reduced accessibility to MNase compared to somatic chromatin. nih.govoup.com This is reflected in an increased nucleosomal repeat length in sperm cells. oup.com

Similarly, the accessibility to transposase Tn5 integration and other endonucleases is also reduced in vitro when chromatin is assembled with SPKK-containing histone variants. oup.comnih.gov These findings collectively suggest that the SPKK motif plays a significant role in compacting and stabilizing linker DNA, thereby limiting the access of enzymes to the DNA. nih.govoup.com

In Vivo Model Systems for Functional Analysis

To understand the functional consequences of the SPKK motif in a biological context, researchers utilize in vivo model systems, which allow for the manipulation of gene expression and observation of the resulting phenotypes.

Utilization of Hydrozoan Cnidarian Models (e.g., Hydractinia echinata, H. symbiolongicarpus)

The hydrozoan cnidarians Hydractinia echinata and Hydractinia symbiolongicarpus have emerged as powerful model organisms for studying SPKK motifs. nih.govoup.com These organisms are particularly suitable because, like sea urchins, they lack protamines and instead use sperm-specific histone H2B (spH2B) variants with N-terminal extensions rich in SPKK motifs to package their sperm chromatin. nih.govoup.com The availability of genomic information and the external fertilization and development of Hydractinia make them amenable to experimental manipulation and observation. nih.gov Research on these models has shown that spH2B variants stabilize sperm chromatin and silence transcription, with only a limited degree of chromatin compaction. nih.govoup.comnih.gov

Application of Gene Knockdown and Ectopic Expression Strategies (e.g., H2B.1 knockdown, spH2B ectopic expression)

Gene knockdown and ectopic expression are powerful techniques to elucidate the specific functions of SPKK-containing proteins in vivo. In Hydractinia embryos, researchers have performed knockdown of the canonical histone H2B.1 using a translation-blocking morpholino. nih.govoup.com This leads to cell cycle arrest and embryonic death, a phenotype that can be rescued by co-injecting a morpholino-resistant H2B.1 mRNA. nih.govoup.com

Crucially, when sperm-specific H2B variants (containing SPKK motifs) are ectopically expressed in this H2B.1 knockdown background, they fail to rescue the lethal phenotype. nih.govoup.com Instead, their expression leads to a downregulation of global transcription and cell cycle arrest. nih.govoup.comnih.gov These experiments demonstrate that the SPKK-containing spH2Bs are not functionally interchangeable with canonical H2B.1 and that their presence in embryonic chromatin actively represses essential cellular processes like transcription and replication. nih.gov

Table 2: Summary of In Vivo Functional Analysis in Hydractinia

Experimental ConditionObservationConclusionReference
H2B.1 KnockdownCell cycle arrest, embryonic deathH2B.1 is essential for embryonic development. nih.govoup.com
H2B.1 Knockdown + Ectopic spH2B ExpressionCell cycle arrest, downregulation of global transcriptionSPKK-containing spH2Bs cannot substitute for canonical H2B.1 and act to silence transcription. nih.govoup.com
Description: This table summarizes the key findings from gene knockdown and ectopic expression experiments in Hydractinia embryos, highlighting the distinct functional roles of canonical and SPKK-containing H2B histones.

Biophysical Techniques for Characterizing Motif-Macromolecule Interactions

A detailed understanding of the SPKK motif's function requires characterizing its direct interactions with macromolecules like DNA and other proteins. Various biophysical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the solution structure of synthetic peptides containing one or two repeats of the SPKK motif. nih.govoup.com These studies have provided insights into the conformational properties of the motif, suggesting that it can adopt a turn structure that is thought to facilitate its binding into the minor groove of DNA. oup.compnas.org

Surface Plasmon Resonance (SPR) is another powerful technique for analyzing molecular interactions in real-time without the need for labeling. nih.govaffiniteinstruments.comnih.gov SPR has been used to demonstrate that the heat shock protein Hsp90 binds with high affinity to histones, including those containing the SPKK motif. This technique can provide quantitative data on binding affinities and kinetics, revealing the strength and stability of the interaction between the SPKK motif and its binding partners. nih.gov

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with binding events. nih.govwustl.edu It provides a complete thermodynamic profile of an interaction, including the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govwustl.edu ITC has been instrumental in demonstrating the specific binding of certain protein domains to DNA motifs and can be applied to quantify the interaction between SPKK-containing peptides or proteins and their target DNA sequences. nih.govresearchgate.netspringernature.com

Circular Dichroism (CD) spectroscopy is used to study the condensation of DNA and chromatin by SPKK-containing peptides. For example, a 16-mer peptide with two SPKK motifs was shown to condense both oligonucleosomal DNA and H1-depleted chromatin, a property not observed with a shorter 8-mer peptide. acs.org

Proteomics and Mutagenesis for SPKK Motif Analysis and Validation

The elucidation of the functional roles of specific protein sequence motifs, such as Seryl-prolyl-lysyl-lysine (SPKK), relies heavily on a combination of high-throughput discovery techniques and precise validation methods. Proteomics offers a global perspective, identifying proteins that contain the SPKK motif and investigating their interactions and post-translational modifications on a large scale. Complementing this, site-directed mutagenesis provides a targeted approach to validate the functional significance of the motif by observing the consequences of specific amino acid alterations.

Proteomics in SPKK Motif Identification and Interaction Analysis

Proteomic strategies are indispensable for the large-scale identification of proteins containing the SPKK motif and for characterizing their molecular context. Mass spectrometry (MS) is the core technology in these approaches, enabling the identification and quantification of proteins and their modifications from complex biological samples. nih.govbiorxiv.org

Identification of SPKK-Containing Proteins: Shotgun proteomics, which involves the enzymatic digestion of a complex protein mixture followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a primary method for creating an inventory of proteins in a cell or tissue. plos.org By searching the resulting peptide fragmentation data against protein sequence databases, researchers can identify peptides that match the SPKK sequence or its variations, thereby identifying the proteins that harbor this motif. For instance, MS-based analysis has been crucial in identifying SPKK motifs within the C-terminal tails of specific histone H1 variants and in unusual H2A variants in organisms like bdelloid rotifers. harvard.eduplos.org

Analysis of Post-Translational Modifications (PTMs): The SPKK motif is a known target for post-translational modifications, particularly phosphorylation at the serine residue, which can regulate its function. Phosphoproteomics, a sub-discipline of proteomics, utilizes specific enrichment strategies for phosphopeptides (e.g., Titanium Dioxide or Immobilized Metal Affinity Chromatography) prior to MS analysis. mdpi.com This allows for the targeted identification and quantification of phosphorylation events on SPKK motifs, providing insight into the signaling pathways that regulate the function of these proteins. Similarly, proteomics can analyze other modifications on the lysine (B10760008) residues within the motif, such as acetylation, methylation, or ubiquitylation, which are known to affect protein function. nih.gov

Interaction Proteomics: To understand the function of the SPKK motif, it is crucial to identify its binding partners. Affinity purification-mass spectrometry (AP-MS) is a powerful technique for this purpose. mdpi.com In this method, a protein containing the SPKK motif is used as "bait" to pull down its interacting partners from a cell lysate. These interacting proteins are then identified by mass spectrometry. For example, using the catalytic domain of a protein kinase as bait in an affinity column can help screen for and identify its substrates, a method applicable to kinases that target the SPKK motif. plos.org Mass spectrometric analysis of proteins that co-purify with SPKK-containing histone fragments has been used to identify associated proteins, such as those involved in the piRNA-PIWI pathway. biorxiv.org

Proteomic TechniqueApplication in SPKK Motif StudiesKey Findings/Insights
Shotgun Proteomics (LC-MS/MS)Identification of proteins containing the SPKK motif in a given proteome.Confirmed the presence of SPKK motifs in histone variants (H1, H2A, H2B) and other DNA-binding proteins across various species. harvard.eduplos.orgembopress.org
PhosphoproteomicsDetecting and quantifying phosphorylation on the serine residue of the SPKK motif.Reveals regulatory control of SPKK motif function by protein kinases, impacting chromatin structure and gene expression. mdpi.comresearchgate.net
Affinity Purification-Mass Spectrometry (AP-MS)Identifying proteins that interact with the SPKK motif or SPKK-containing proteins.Identifies binding partners, including DNA, other histones, and regulatory proteins, elucidating the motif's role in larger protein complexes. plos.orgmdpi.combiorxiv.org
DegradomicsIdentifying if the SPKK motif is a cleavage site for specific proteases.Can determine if proteolytic processing at or near the SPKK motif is a mechanism for regulating the host protein's function or turnover. nih.govnih.gov

Site-Directed Mutagenesis for Functional Validation

While proteomics can identify and characterize SPKK motifs on a large scale, site-directed mutagenesis (SDM) is the definitive method for validating their functional importance. neb.com SDM involves introducing specific, targeted changes to the DNA sequence that encodes the SPKK motif, resulting in a protein with an altered amino acid sequence. neb.comnih.gov By comparing the function of the mutated protein to the wild-type version, researchers can deduce the role of individual amino acids within the motif.

Investigating the Role of Serine: The serine residue is a key component of the SPKK motif, often acting as a phosphorylation site. Mutagenesis studies where this serine is replaced by a non-phosphorylatable amino acid, such as alanine (B10760859) (Ser→Ala), can prevent phosphorylation. Studies have shown that replacing the serine with alanine can be done without significantly affecting the DNA binding properties of the motif, suggesting that the serine itself is not essential for the structural interaction with DNA in some contexts. bibliotekanauki.pl Conversely, mutating the serine to an amino acid that mimics a permanent phosphorylated state, like glutamic acid (Ser→Glu), can provide insights into the functional consequences of phosphorylation. Such mutations in the SPKK motifs of histone H1.4 have been shown to disrupt the interaction between the histone tail and linker DNA, highlighting the regulatory role of this modification. techscience.com

Analyzing the Contribution of Lysine Residues: The two lysine residues provide the positive charge that is critical for the motif's interaction with the negatively charged phosphate (B84403) backbone of DNA. Mutating these lysine residues to neutral or acidic amino acids typically results in a significant reduction or complete loss of DNA-binding affinity. This confirms that electrostatic interactions are a primary mechanism of SPKK-DNA binding.

Protein/Peptide StudiedMutationExperimental FindingConclusion
Histone H1.4Serine/Threonine → Glutamic Acid (S/T→E) in SPKK motifsDisrupted the interaction between the H1.4 C-terminal tail and linker DNA. techscience.comPhosphorylation at the S/T residue in the SPKK motif is a key switch that regulates histone H1's interaction with DNA. techscience.com
Synthetic 'SPXK'-type peptidesSerine → Alanine (S→A)The S→A mutation did not substantially affect DNA binding properties and in some cases made the binding stronger. bibliotekanauki.plThe conserved serine is likely not essential for the structural binding to DNA but may be critical for regulation (e.g., by phosphorylation). bibliotekanauki.pl
PcrA Helicase (Motif III)Mutations at conserved residues (Q254, W259, R260)Affected both ATP hydrolysis and single-stranded DNA binding, demonstrating a coupling of activities. nih.govHighlights how specific residues within a functional motif are critical for coordinating different aspects of protein function. nih.gov
Histone H1.2Serine → Phenylalanine (S58F, S104F)Significantly altered the binding free energy of histone H1 to nucleosomes. techscience.comMutations within or near interaction domains can have a profound impact on the stability of protein-nucleosome complexes. techscience.com

Comparative Analysis and Evolutionary Perspectives of the Spkk Motif

Evolutionary Conservation of SPKK Motifs Across Diverse Organisms

The SPKK motif, characterized by the sequence Ser-Pro-basic-basic, is notably present in the terminal regions of certain histones, such as histone H1 and sperm-specific histone H2B in sea urchins. embopress.org Its presence is not limited to animals; variations of this motif are also found in the C-terminal tails of a class of histone H2A proteins in angiosperms like Oryza sativa (rice) and Arabidopsis thaliana. researchgate.netpnas.org This wide distribution across disparate eukaryotic lineages suggests a deeply conserved and fundamental role in DNA interaction.

The motif's primary function is to bind to the minor groove of DNA, with a preference for A/T-rich sequences. embopress.org This binding is thought to be facilitated by a specific β-turn structure adopted by the peptide. acs.org The evolutionary recurrence of the SPKK motif, even in distantly related organisms like cnidarians and echinoderms, suggests that it may have arisen through convergent evolution, highlighting its effectiveness as a DNA-binding module. nih.govbiologists.com It is hypothesized that the relative ease of evolving SPKK motifs has contributed to their independent emergence in different taxa. nih.govbiologists.com

The conservation of the SPKK motif extends to its functional regulation. Phosphorylation of the serine residue within the SPKK motif has been shown to inhibit its DNA-binding capacity. nih.govbiologists.com This regulatory mechanism provides a switch to control chromatin accessibility, a feature that is crucial during processes like fertilization, where rapid decondensation of sperm chromatin is required. researchgate.net

Table 1: Occurrence of SPKK and Related Motifs in Various Organisms

Organism Group Histone Type Location of Motif Representative Species
Sea Urchins H1 and H2B N-terminal tail Strongylocentrotus purpuratus, Parechinus angulosus researchgate.net
Angiosperms H2A C-terminal tail Oryza sativa, Triticum aestivum, Pisum sativum, Arabidopsis thaliana researchgate.net
Hydrozoans H2B (sperm-specific) N-terminal tail Hydractinia echinata, Hydractinia symbiolongicarpus nih.govresearchgate.net
Drosophila CenH3 (in some species) N-terminal tail Drosophila ananassae pnas.org
Vertebrates Cenp-A (CenH3 homolog) N-terminal tail Human, Mouse pnas.org
Rat H1d C-terminus Rattus norvegicus acs.org

Divergence of Sperm Chromatin Compaction Strategies and the Role of SPKK

Spermatogenesis involves a dramatic remodeling of chromatin to produce a highly condensed and stable genome within the sperm head. biologists.comresearchgate.net The strategies employed for this compaction vary significantly across the animal kingdom. nih.gov While many animals, including mammals, utilize protamines to replace the majority of histones, leading to an exceptionally high degree of chromatin compaction, other lineages have evolved different mechanisms. nih.govbiologists.com

In groups like hydrozoan cnidarians and echinoid sea urchins, which lack protamines, sperm-specific histone variants containing multiple SPKK motifs play a central role. nih.govbiologists.comnih.gov These sperm-specific H2B (spH2B) histones have extended N-terminal tails rich in SPK(K/R) repeats. nih.gov In sea urchins, these SPKK-containing histones, along with a specific linker histone H1, package the chromatin into a uniformly condensed state, comparable in density to mitotic chromosomes. nih.govbiologists.com This structure is highly stable, protecting the paternal genome.

However, recent research on the hydrozoan Hydractinia reveals a divergent strategy. While its sperm also utilizes SPKK-containing H2B variants to stabilize chromatin and silence transcription, the resulting level of compaction is only moderate. nih.govbiologists.comnih.gov This limited compaction in Hydractinia sperm might be an adaptation related to its reproductive strategy of broadcast spawning, potentially influencing sperm buoyancy. nih.govbiologists.comnih.gov This highlights that the presence of SPKK motifs does not uniformly lead to the same degree of chromatin condensation, but rather contributes to lineage-specific adaptations in sperm packaging.

The transition from histone-based to protamine-based chromatin compaction during the evolution of some animal lineages represents a major shift. The absence of SPKK-rich DNA condensing domains in certain testis-specific histones, like H1t in some mammals, coincides with the adoption of protamines for sperm chromatin condensation. core.ac.uk

Comparative Functional Studies with Other Chromatin-Modulating Motifs

The SPKK motif is one of several short peptide sequences known to interact with DNA and modulate chromatin structure. A comparative analysis reveals both similarities and key differences in their mechanisms and functions.

AT-hook Motifs: Found in High Mobility Group (HMG) proteins like HMG-I(Y), the AT-hook motif also preferentially binds to the minor groove of AT-rich DNA. core.ac.uk Like the SPKK motif, it plays a role in chromatin architecture. However, the AT-hook motif is structurally distinct, centered around a Gly-Arg-Pro consensus. Competition studies have shown that both histone H1 (containing SPKK motifs) and peptides with AT-hooks can interact with the same DNA regions, suggesting a dynamic interplay between these motifs in regulating chromatin accessibility. core.ac.uk

Proline-rich motifs: Beyond the specific SPKK sequence, other proline-containing motifs are important for DNA binding and chromatin condensation. For instance, studies using synthetic peptides have shown that a 16-amino-acid peptide containing two "TPKK" motifs can effectively condense DNA and chromatin, whereas an 8-amino-acid peptide with a single "KSPKKAKK" motif is unable to do so on its own. acs.org This suggests that the number and spacing of these proline-containing basic motifs are critical for their condensing function. acs.org A mutant peptide where proline was replaced by alanine (B10760859) was ineffective, underscoring the structural importance of proline in inducing the necessary turns for DNA binding. acs.org

Lysine (B10760008) Acetylation: While not a sequence motif in the same vein as SPKK, lysine acetylation is a widespread and evolutionarily conserved post-translational modification that modulates chromatin structure. nih.gov Acetylation of lysine residues on histone tails neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone and generally leading to a more open and transcriptionally active chromatin state. This contrasts with the primary role of the unphosphorylated SPKK motif, which is to bind and condense chromatin. Both mechanisms, however, represent reversible switches that dynamically control the state of chromatin.

Table 2: Comparison of Chromatin-Modulating Motifs

Motif/Modification Primary Binding Site Structural Feature Key Function Evolutionary Conservation
SPKK Motif DNA minor groove (A/T-rich) embopress.org β-turn structure acs.org Chromatin condensation and stabilization nih.govbiologists.com Found in diverse eukaryotes, likely convergent evolution researchgate.netnih.gov
AT-hook Motif DNA minor groove (A/T-rich) core.ac.uk Gly-Arg-Pro core Architectural protein, DNA bending core.ac.uk Widespread in eukaryotes
Proline-rich Repeats DNA Often induce turns DNA condensation, dependent on repeat number acs.org Varies, present in some histone H1 subtypes acs.org
Lysine Acetylation Histone tails Post-translational modification Reduces histone-DNA affinity, promotes open chromatin nih.gov Highly conserved from prokaryotes to eukaryotes nih.gov

Future Directions and Unanswered Questions in Seryl Prolyl Lysyl Lysine Spkk Motif Research

Elucidation of Precise Molecular Binding Mechanisms to DNA and Histones

A primary focus of future research must be the detailed structural elucidation of the SPKK motif's interaction with its binding partners. While it is established that the SPKK motif binds to the minor groove of DNA, preferentially at A/T-rich sites embopress.orgnih.gov, the high-resolution atomic details of this interaction are still lacking.

Initial studies using Nuclear Magnetic Resonance (NMR) on synthetic peptides proposed that the SPKK unit can adopt a conformation that is an intermediate between a β-turn and an Asx-turn. nih.gov It has been suggested that a repeating chain of these turns presents the amide groups of the serine residues in a way that is structurally similar to the binding of minor-groove-binding drugs like Hoechst 33258 and netropsin. embopress.orgnih.gov This model posits that the SPKK repeat binds within the minor groove by forming hydrogen bonds that replace the "spine of hydration." embopress.orgnih.gov Hydroxyl radical footprinting experiments have supported this model, showing that SPKK-containing peptides protect the minor groove at A/T-rich sequences. embopress.orgnih.gov

However, a definitive crystal or cryo-EM structure of an SPKK motif in complex with DNA has yet to be solved. pnas.org Achieving this would be a major breakthrough, providing precise details on:

The exact hydrogen bonding network between the peptide and the DNA bases or sugar-phosphate backbone.

The specific conformational changes induced in both the DNA and the peptide upon binding.

The structural basis for its preference for A/T-rich sequences. embopress.org

Furthermore, while SPKK motifs are prevalent in the tails of linker histone H1 and core histone H2B, their dynamic interaction with nucleosomal and linker DNA is not fully mapped. embopress.orgpnas.org It is known that SPKK-containing motifs in histone tails can protect additional lengths of linker DNA. researchgate.net Future studies should aim to visualize how these motifs engage with the complex architecture of the nucleosome. Understanding how the SPKK motif interacts simultaneously with DNA and potentially with other histone domains is crucial for a complete picture of its role in chromatin compaction. acs.orgcore.ac.uk

Table 1: Summary of SPKK Motif Binding Characteristics and Investigatory Methods

Feature Finding/Method Key References
Binding Target Minor groove of DNA embopress.org, nih.gov, embopress.org
Sequence Preference A/T-rich sites embopress.org, nih.gov
Proposed Structure β-turn / Asx-turn structural intermediate nih.gov, pnas.org, nih.gov
Investigative Tools NMR Spectroscopy, Hydroxyl Radical Footprinting, Circular Dichroism nih.gov, embopress.org, nih.gov
Known Location N/C-termini of histones (H1, H2B, H2A), Centromeric Histones embopress.org, pnas.org, researchgate.net

Identification of Upstream Regulatory Pathways and Downstream Effector Molecules

The function of the SPKK motif is dynamically regulated, primarily through post-translational modifications (PTMs). Phosphorylation of the serine residue within the SPKK sequence is a key regulatory switch known to inhibit its DNA-binding capacity. nih.govbiologists.com In sea urchins, this phosphorylation event is linked to cdc2 kinase activity and is crucial for chromatin decondensation following fertilization. biologists.comoup.com Similarly, CDK2 has been implicated in phosphorylating SPKK motifs in somatic histone H1. tdx.cat A critical area for future research is the comprehensive identification of the upstream kinases and phosphatases that govern the phosphorylation state of SPKK motifs in various cellular contexts and organisms. Understanding the signaling pathways that converge on these enzymes will reveal how the DNA-binding activity of SPKK-containing proteins is controlled in response to cellular cues, such as cell cycle progression.

Equally important is the identification of downstream effector molecules. The binding of the SPKK motif to DNA is not merely a structural anchor; it likely serves as a platform for the recruitment of other proteins that mediate its biological effects. Ectopic expression of SPKK-containing histone variants in hydrozoans leads to transcriptional silencing and cell cycle arrest, but the specific factors that are recruited or displaced to cause these effects are unknown. nih.govbiologists.comdntb.gov.ua Future research should employ proteomic approaches, such as affinity purification-mass spectrometry using SPKK peptides as bait, to identify interacting proteins. Uncovering these downstream effectors will be essential to delineate the molecular pathways through which SPKK motifs influence chromatin structure and function.

Table 2: Known and Potential Regulators and Effectors of the SPKK Motif

Category Molecule/Process Role/Hypothesized Role Key References
Upstream Regulators cdc2 Kinase, CDK2 Phosphorylate serine, inhibiting DNA binding biologists.com, tdx.cat, oup.com
Unidentified Phosphatases Dephosphorylate serine, restoring DNA binding Inferred
Downstream Effects Chromatin Condensation Stabilizes higher-order chromatin structure biologists.com, acs.org
Transcriptional Silencing Represses gene expression nih.gov, biologists.com
Cell Cycle Arrest Halts cell cycle progression upon ectopic expression nih.gov, biologists.com
Potential Effectors Chromatin Remodelers, Transcription Factors To be identified; may be recruited or inhibited by SPKK binding Inferred

Exploration of Potential Roles in Other Biological Contexts or Organisms Beyond Germline Cells

The SPKK motif was initially characterized in sperm-specific histones of sea urchins, where it is involved in the extreme condensation of the sperm chromatin. nih.govembopress.org However, subsequent research has revealed its presence in a much broader range of organisms and cell types, opening up new avenues of investigation.

SPKK motifs are found in:

Somatic Histones: The motif is present in somatic linker histone subtypes like H1e and H1°, suggesting a role in chromatin dynamics outside of spermatogenesis. nih.gov

Plants: A class of angiosperm histone H2As contains C-terminal SPKK motifs. pnas.orgresearchgate.netoup.com The histone variant H2A.W in Arabidopsis also possesses this motif, where it appears to compete with linker histone H1 for DNA binding, thereby regulating heterochromatin accessibility. nih.gov

Insects: Drosophila centromeric histone CenH3 has been found to contain SPKK motifs, pointing to a role in centromere function and potentially in the evolutionary dynamics of centromeric DNA. pnas.org

Hydrozoans: The cnidarian Hydractinia has sperm-specific H2B variants with N-termini rich in SPKK motifs that stabilize chromatin. nih.govbiologists.com

Bacteria: SPKK-related motifs have even been identified in bacterial deaminase homologs, suggesting a deep evolutionary history and potential functions outside of chromatin biology. researchgate.net

The functional significance of the SPKK motif in these diverse contexts is largely unexplored. Future studies should investigate whether the motif's primary role remains DNA binding and chromatin modulation across these different species and protein families. It is plausible that in some contexts, the SPKK motif could have acquired novel functions, such as mediating protein-protein interactions. Comparative functional genomics and molecular evolution studies will be invaluable in unraveling the conserved and lineage-specific roles of this versatile motif.

Development of Novel Tools and Methodologies for SPKK Motif Manipulation and Study

Advancing our understanding of the SPKK motif will be greatly facilitated by the development of more sophisticated research tools. Current methodologies have relied heavily on synthetic peptides, NMR, and footprinting assays. embopress.orgnih.gov While informative, these approaches have limitations.

Future tool development should focus on several key areas:

High-Throughput Screening: Developing assays to screen for small molecules or peptides that can either inhibit or enhance the SPKK-DNA interaction. Such molecules would be invaluable chemical probes to dissect the motif's function in a cellular context.

Specific Binders and Inhibitors: The creation of highly specific antibodies that recognize the SPKK motif only in its unmodified or phosphorylated state would enable more precise tracking of its dynamics and localization within the cell. Furthermore, developing specific inhibitors for the kinases that target the SPKK motif would allow for temporal control over its phosphorylation status.

Advanced Imaging Techniques: Utilizing super-resolution microscopy and Förster resonance energy transfer (FRET)-based sensors to visualize the binding and dissociation of SPKK-containing domains in living cells. This would provide unprecedented spatial and temporal information about its function in the context of native chromatin.

Engineered Molecular Tools: The synthesis of bifunctional molecules, which link the SPKK peptide to other functional moieties like fluorescent dyes or DNA-damaging agents, has already been explored to a limited extent. mdpi.comnih.govnih.gov Expanding this approach could lead to tools for targeted chromatin labeling or manipulation. For instance, fusing SPKK repeats to nuclease or epigenetic modifying domains could allow for targeted enzymatic activity at A/T-rich genomic regions.

Computational and Predictive Modeling: Improving algorithms like MAST and PSI-BLAST to better identify and predict the function of SPKK-related motifs in the rapidly expanding universe of protein sequence data. pnas.orgresearchgate.net

By developing and applying these novel methodologies, researchers will be better equipped to tackle the remaining questions surrounding the Seryl-prolyl-lysyl-lysine motif and its multifaceted roles in biology.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Seryl-prolyl-lysyl-lysine in synthetic preparations?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment and tandem mass spectrometry (MS/MS) for sequence verification. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) should confirm stereochemistry, with integration ratios matching theoretical proton counts. For reproducibility, document solvent systems, column specifications, and ionization parameters in the experimental section . Include raw chromatograms and spectra in supplementary materials to enable peer validation .

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection, specifying resin type, coupling agents (e.g., HBTU/HOBt), and deprotection times. Include kinetic data for coupling efficiency (e.g., Kaiser test results) and side-reaction mitigation strategies (e.g., pseudoproline dipeptides for aggregation-prone sequences). Validate each step via LC-MS and provide detailed reaction logs (temperature, molar ratios) in supplementary files . For known intermediates, cite established protocols; for novel steps, include comparative yield tables .

Q. What are the best practices for preparing and storing this compound samples to minimize degradation during experimental workflows?

  • Methodological Answer : Lyophilize the peptide and store at -80°C under argon to prevent oxidation. For aqueous solutions, use pH-stable buffers (e.g., PBS at pH 7.4) with protease inhibitors. Document pre-experiment stability assays (e.g., circular dichroism for secondary structure integrity over time) and aliquot conditions to avoid freeze-thaw cycles. Report storage durations and reconstitution protocols alongside experimental results .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using design-of-experiment (DoE) matrices to isolate factors (e.g., pH 5–8, 25–37°C). Pair HPLC purity data with molecular dynamics simulations to predict degradation hotspots (e.g., prolyl bond cleavage). Compare results to analogous peptides in literature, explicitly addressing confounding variables like buffer ionic strength . Use error propagation models to quantify uncertainty in degradation rates .

Q. What strategies are effective for studying the interaction between this compound and target receptors in complex biological matrices?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements (KD, ΔH). Validate specificity via competitive assays with scrambled-sequence controls. For in-cell studies, use fluorescence resonance energy transfer (FRET) probes with quencher-labeled receptors. Address matrix interference by normalizing data to background signals from null-cell lysates . Provide raw sensorgrams and nonlinear regression fitting parameters in supplementary materials .

Q. How should researchers address inconsistencies in reported bioactivity data for this compound across in vitro and in vivo models?

  • Methodological Answer : Perform meta-analyses of existing data to identify methodological variability (e.g., cell line differences, dosing regimens). Design cross-validation experiments using orthogonal assays (e.g., ELISA for cytokine release vs. transcriptomics for pathway activation). Apply Bland-Altman plots to quantify bias between models and Bayesian statistics to assess confidence intervals . Explicitly state assumptions, such as pharmacokinetic homogeneity in animal models .

Methodological Considerations

  • Literature Review : Use databases like PubMed and SciFinder with advanced syntax (Boolean operators, truncation) to filter primary studies. Prioritize publications with full experimental datasets and peer-reviewed protocols .
  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include error margins for analytical measurements and justify outlier exclusion criteria .
  • Ethical Compliance : For studies involving human-derived samples, detail IRB approval, informed consent processes, and anonymization protocols in supplementary documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.